7-Methyl-1-(2-m-tolyloxy-ethyl)-1H-indole-2,3-dione
Overview
Description
7-Methyl-1-(2-m-tolyloxy-ethyl)-1H-indole-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a methyl group at the 7th position, a 2-m-tolyloxy-ethyl group at the 1st position, and a dione moiety at the 2nd and 3rd positions of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-(2-m-tolyloxy-ethyl)-1H-indole-2,3-dione typically involves the following steps:
Starting Materials:
Formation of the 2-m-tolyloxy-ethyl Group: The m-tolyl alcohol is reacted with an appropriate alkylating agent to form the 2-m-tolyloxy-ethyl group. This step may involve the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation reaction.
Introduction of the Dione Moiety: The 7-methylindole is then subjected to a reaction with a suitable reagent, such as oxalyl chloride or phosgene, to introduce the dione moiety at the 2nd and 3rd positions of the indole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1-(2-m-tolyloxy-ethyl)-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione moiety to diols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce diols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
7-Methyl-1-(2-m-tolyloxy-ethyl)-1H-indole-2,3-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Biological Research: It is used as a probe to study biological pathways and mechanisms involving indole derivatives.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Industrial Applications: It is used in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Methyl-1-(2-m-tolyloxy-ethyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
7-Methyl-1H-indole-2,3-dione: Lacks the 2-m-tolyloxy-ethyl group, resulting in different chemical and biological properties.
1-(2-m-Tolyloxy-ethyl)-1H-indole-2,3-dione: Lacks the methyl group at the 7th position, leading to variations in reactivity and activity.
7-Methyl-1-(2-ethoxy-ethyl)-1H-indole-2,3-dione: Contains an ethoxy group instead of the m-tolyloxy group, affecting its chemical behavior and applications.
Uniqueness
7-Methyl-1-(2-m-tolyloxy-ethyl)-1H-indole-2,3-dione is unique due to the presence of both the 7-methyl group and the 2-m-tolyloxy-ethyl group, which confer specific chemical reactivity and biological activity. These structural features make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
7-methyl-1-[2-(3-methylphenoxy)ethyl]indole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-5-3-7-14(11-12)22-10-9-19-16-13(2)6-4-8-15(16)17(20)18(19)21/h3-8,11H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUMLOYFZFRAIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=C(C=CC=C3C(=O)C2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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